molecular formula C5H9ClN2O2 B2654493 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride CAS No. 146436-66-0

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride

Cat. No. B2654493
CAS RN: 146436-66-0
M. Wt: 164.59
InChI Key: TXTRXEIKYAFUIX-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 146436-66-0 . It has a molecular weight of 164.59 . The IUPAC name for this compound is 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride .


Synthesis Analysis

The synthetic routes towards 1,4,5,6-tetrahydropyrimidines are less developed than their fully aromatic counterparts . The existing literature reports describing various preparative routes to access 1,4,5,6-tetrahydropyrimidine derivatives have been categorically described . The traditional synthetic routes as well as the contemporary approaches to 1,4,5,6-tetrahydropyrimidines generally include: condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols; selective reduction of pyrimidines; ring expansion chemistry of cyclopropanes, aziridines, and azetidines; and miscellaneous examples such as various multicomponent reactions .


Molecular Structure Analysis

The Inchi Code for 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is 1S/C5H8N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h3-4H,1-2H2,(H,6,7)(H,8,9);1H . The InChI key is TXTRXEIKYAFUIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,4,5,6-Tetrahydropyrimidine (THP) is a cyclic amidine and has been known to be a carbon dioxide fixation agent . It reacts with carbon dioxide to yield a zwitterionic adduct (THP-CO2) .


Physical And Chemical Properties Analysis

The exact mass of the compound 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is 179.0462. The solubility of this chemical has been described as Soluble in DMSO.

Scientific Research Applications

Cocrystal Design

1,4,5,6-Tetrahydropyrimidine derivatives have been explored in the design of cocrystals. Rajam et al. (2018) demonstrated the use of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids to create cocrystals. These cocrystals, characterized by single-crystal X-ray diffraction, offer insights into hydrogen bonding and the formation of large cage-like tetrameric units, which are significant in understanding molecular interactions and design principles in crystal engineering (Rajam et al., 2018).

Biological Activity Studies

The biological activities associated with 1,4-dihydropyridines/pyrimidines are diverse. Rana et al. (2004) and (2011) explored the synthesis of various dihydropyrimidine derivatives for biological activity, noting their significance in creating biologically active molecules with potential therapeutic applications (Rana et al., 2004); (Rana et al., 2011).

Structural Analysis

Structural analysis of dihydropyrimidine derivatives, such as the study by Mohideen et al. (2008), contributes to understanding the conformation and intermolecular interactions of these compounds. This research is crucial in the development of new materials and drugs, as structural properties often dictate functional capabilities (Mohideen et al., 2008).

Antimicrobial Evaluation

The antimicrobial properties of dihydropyrimidine derivatives have been a focus of research. Shastri and Post (2019) synthesized a series of compounds demonstrating significant antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Shastri & Post, 2019).

Synthetic Methodologies

Research into synthetic methods, like the work by Bhattacharyya et al. (2018), expands the repertoire of techniques available for producing various 1,4,5,6-tetrahydropyrimidine derivatives. These methodologies are critical in facilitating the exploration of new compounds for various applications (Bhattacharyya et al., 2018).

Catalytic Applications

The catalytic applications of pyrimidine derivatives, as explored by Cahyana et al. (2022), demonstrate the utility of these compounds in chemical synthesis. Such studies pave the way for new, efficient synthetic routes in chemical production (Cahyana et al., 2022).

Safety and Hazards

The safety information for 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is available in the Material Safety Data Sheet (MSDS) . The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h3-4H,1-2H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTRXEIKYAFUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride

Synthesis routes and methods

Procedure details

Pyrimidine-5-carboxylic acid (5.0 g, 40 mmol) was suspended in a mixture of 150 ml water and concentrated hydrochloric acid (4.0 g, 40.5 mmol). The mixture was hydrogenated at 26 psig over 1.0 g Pd-on-carbon 10% in a Parr hydrogenator for 3h. The suspension was filtered and the filter rinsed twice with hot water (20 ml). The filtrate was evaporated in vacuo to give 6.11 g yellow oil (92%). The oil was crystallized from anhydrous methanol/tetrahydrofuran (THF) to give 5.77 g (87%) white crystals in two crops. 300 MHz nmr indicated product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd on-carbon
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
92%

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